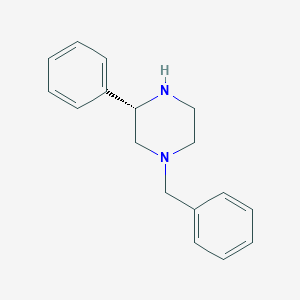
3-Bromo-5-(2-methoxyethoxy)benzaldehyde
Vue d'ensemble
Description
3-Bromo-5-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.1 g/mol. This compound is characterized by the presence of a bromine atom and a methoxyethoxy group attached to the benzene ring, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyethoxy)benzaldehyde typically involves the bromination of 5-(2-methoxyethoxy)benzaldehyde. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), and a catalyst like iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-(2-methoxyethoxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be performed using reagents like nitric acid (HNO3) for nitration or acyl chlorides for acylation.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce alcohols or amines as the major products.
Substitution: Substitution reactions can lead to the formation of nitro compounds, acylated derivatives, or other substituted benzaldehydes.
Applications De Recherche Scientifique
3-Bromo-5-(2-methoxyethoxy)benzaldehyde has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, such as pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of enzyme inhibition and receptor binding assays.
Medicine: The compound may serve as a precursor for the development of new drugs or therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
3-Bromo-5-(2-methoxyethoxy)benzaldehyde is similar to other brominated benzaldehydes, such as 3-Bromo-2-methoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde. the presence of the methoxyethoxy group in this compound imparts unique chemical properties and reactivity compared to its counterparts. The methoxyethoxy group enhances the compound's solubility in organic solvents and its ability to participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
3-Bromo-2-methoxybenzaldehyde
3-Bromo-4-methoxybenzaldehyde
3-Bromo-5-methylbenzaldehyde
3-Bromo-2-methylbenzaldehyde
Propriétés
IUPAC Name |
3-bromo-5-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-2-3-14-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXJZTYRHDRZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700087 | |
| Record name | 3-Bromo-5-(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160184-91-7 | |
| Record name | 3-Bromo-5-(2-methoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90700087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B1504863.png)
![6-Benzyl-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1504867.png)
![(3R)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-[[(1R)-1-phenylethyl]amino]-4-(2,4,5-trifluorophenyl)-1-butanone](/img/structure/B1504874.png)


![1-(9-Anthracenylmethyl)-4-(2-chloro-phenyl)-1H-[1,2,3]triazole](/img/structure/B1504880.png)
![1-Boc-4-[2-(1H-Indol-3-yl)-ethyl]-piperazine](/img/structure/B1504882.png)
![(Z)-3-[[(1R)-1-phenylethyl]amino]-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B1504883.png)


